

An In-depth Technical Guide to 2-sec-Butylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-sec-Butylcyclohexanone

Cat. No.: B081716

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

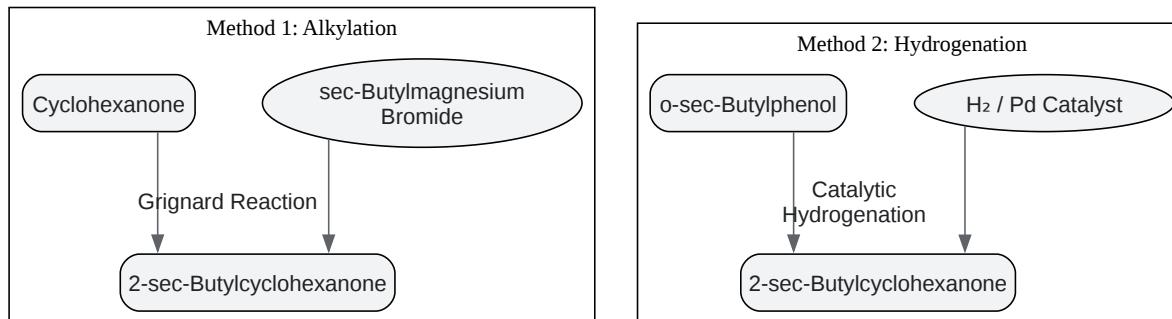
2-sec-Butylcyclohexanone is a cyclic ketone recognized for its distinct aroma, which has led to its use in the fragrance and flavor industries.^{[1][2]} Structurally, it is a derivative of cyclohexanone featuring a sec-butyl group at the alpha-position to the carbonyl.^[3] This substitution introduces stereocenters, resulting in a mixture of diastereomers.^[3] Beyond its sensory applications, its chemical properties make it a subject of interest as a solvent and an intermediate in organic synthesis.^{[1][4]} This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications.

Chemical and Physical Properties

2-sec-Butylcyclohexanone is a colorless to pale yellow, viscous liquid with a woody, camphoraceous, and somewhat musty or minty odor.^{[3][5]} It is characterized by its low solubility in water but is miscible with most oils and ethanol.^{[1][6]}

Identifiers and General Properties

Property	Value	Source(s)
CAS Number	14765-30-1	[3]
Molecular Formula	C ₁₀ H ₁₈ O	[3]
Molecular Weight	154.25 g/mol	[3]
IUPAC Name	2-(butan-2-yl)cyclohexan-1-one	[3]
Synonyms	2-(1-Methylpropyl)cyclohexanone, Freskomenthe	[3]


Physicochemical Data

Property	Value	Source(s)
Density	0.911 - 0.917 g/mL at 25 °C	[1]
Boiling Point	76-78 °C at 8 mm Hg	[1]
Melting Point	27.18 °C (estimate)	[5]
Flash Point	181 °F (83 °C)	[3]
Water Solubility	566 - 577 mg/L at 20 °C	[1]
Refractive Index	1.454 - 1.461 at 20 °C	[1]
LogP	3.2	[3]

Synthesis and Experimental Protocols

The synthesis of **2-sec-butylcyclohexanone** can be achieved through several methods, primarily involving the alkylation of cyclohexanone or the hydrogenation of a substituted phenol precursor.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **2-sec-Butylcyclohexanone**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-sec-butylcyclohexanone** are not extensively documented in publicly available literature. However, generalized procedures based on analogous chemical transformations are provided below.

3.2.1 Method 1: Alkylation of Cyclohexanone via Grignard Reaction

This method involves the reaction of cyclohexanone with a Grignard reagent, such as sec-butylmagnesium bromide.^{[2][3]}

- Materials:
 - Cyclohexanone
 - sec-Butyl bromide
 - Magnesium turnings
 - Anhydrous diethyl ether or Tetrahydrofuran (THF)

- Dilute acid (e.g., HCl or H₂SO₄) for workup
- Procedure (Generalized):
 - Prepare the Grignard reagent by adding a solution of sec-butyl bromide in anhydrous ether to magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
 - Once the Grignard reagent is formed, cool the solution in an ice bath.
 - Slowly add a solution of cyclohexanone in anhydrous ether to the stirred Grignard reagent.
 - After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is confirmed by a technique like Thin Layer Chromatography (TLC).
 - Quench the reaction by carefully adding it to a cold, dilute aqueous acid solution.
 - Separate the organic layer, and extract the aqueous layer with ether.
 - Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
 - The resulting crude product, an alcohol, must then be oxidized (e.g., using Jones reagent) to yield **2-sec-butylcyclohexanone**.
 - Purify the final product by vacuum distillation.

3.2.2 Method 2: Catalytic Hydrogenation of o-sec-Butylphenol

This approach involves the hydrogenation of o-sec-butylphenol using a palladium catalyst.[3][5]

- Materials:
 - o-sec-Butylphenol
 - Palladium on carbon (Pd/C) catalyst (e.g., 5-10%)
 - Solvent (e.g., ethanol, ethyl acetate)

- Hydrogen gas (H₂)
- Procedure (Generalized):
 - In a high-pressure reactor (autoclave), dissolve o-sec-butylphenol in a suitable solvent.
 - Add the Pd/C catalyst to the solution.
 - Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
 - Pressurize the reactor with hydrogen to the desired pressure.
 - Heat the mixture to the target temperature and stir vigorously.
 - Monitor the reaction progress by observing the hydrogen uptake.
 - Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
 - Filter the reaction mixture to remove the catalyst.
 - Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
 - Purify the **2-sec-butylcyclohexanone** by vacuum distillation.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-sec-butylcyclohexanone**.

Spectroscopy Type	Key Features	Source
¹ H NMR	Data available, typically showing complex multiplets in the aliphatic region due to the cyclohexane ring and sec-butyl group protons.	[1]
¹³ C NMR	Data available, with a characteristic peak for the carbonyl carbon (C=O) expected around 210-215 ppm.	[1]
Mass Spectrometry (GC-MS)	Key fragments observed at m/z 98, 55, 41, 70, and 83.	[1]
Infrared (IR)	A strong absorption band characteristic of a ketone C=O stretch is expected around 1715 cm ⁻¹ .	[7]

Applications in Research and Development

While extensively used in the fragrance and food industries as a flavoring agent, **2-sec-butylcyclohexanone** also serves other roles in scientific research.[1][4]

- **Organic Synthesis:** It acts as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of its ketone functional group.[1][3]
- **Solvent:** Due to its chemical stability and ability to dissolve a range of organic compounds, it can be used as a solvent in certain chemical reactions.[4]
- **Chromatography:** Its specific chemical properties allow for its use as a stationary phase in gas chromatography or as a solvent in liquid chromatography for the separation of complex mixtures.[6]

Biological Activity and Drug Development Potential

The direct application of **2-sec-butylcyclohexanone** in drug development is not well-documented. However, the cyclohexanone moiety is a scaffold present in some biologically active compounds. Research on derivatives of substituted cyclohexanones, such as 4-tert-butylcyclohexanone, has shown potential antibacterial and insecticidal activities, suggesting that the broader class of alkyl-substituted cyclohexanones could be a starting point for developing new therapeutic agents.[8][9]

Toxicological studies have indicated that **2-sec-butylcyclohexanone** has low toxicity.[10] It is not considered to be a skin sensitizer and is not expected to be genotoxic.[11] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current intake levels when used as a flavoring agent.[1]

Conclusion

2-sec-Butylcyclohexanone is a well-characterized compound with established applications in the flavor and fragrance industries. Its synthesis is achievable through standard organic chemistry transformations, and its properties make it a useful building block and solvent for further research. While its direct role in drug development is not currently prominent, the biological activities of related structures suggest potential avenues for future investigation by researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-sec-Butyl cyclohexanone | C10H18O | CID 61771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- 6. Buy 2-sec-Butylcyclohexanone | 14765-30-1 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ewg.org [ewg.org]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-sec-Butylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081716#2-sec-butylcyclohexanone-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com